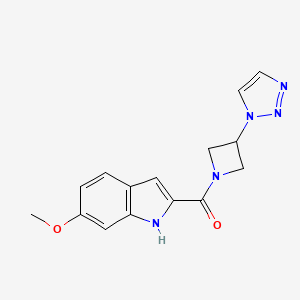
(3-(1H-1,2,3-triazol-1-il)azetidin-1-il)(6-metoxi-1H-indol-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and an indole moiety
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, it might serve as a probe or ligand in studying enzyme interactions or cellular processes.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, targeting specific biological pathways or receptors.
Industry
In industry, it could be used in the development of new polymers, coatings, or other advanced materials.
Mecanismo De Acción
Target of action
For instance, 1,2,3-triazoles have been used as inhibitors of the Bcr-Abl kinase, a protein involved in certain types of cancer . Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities .
Mode of action
1,2,3-triazoles generally act by forming hydrogen bonds with their targets, due to their ability to act as linker units between two active molecules or as bioisosteres of different functional groups . Indole derivatives, on the other hand, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Given the broad biological activities of 1,2,3-triazoles and indole derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
1,2,3-triazoles are generally known for their chemical stability, which could potentially enhance their bioavailability .
Result of action
1,2,3-triazoles and indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action environment
The chemical stability of 1,2,3-triazoles suggests that they might be relatively resistant to environmental changes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone likely involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving appropriate precursors.
Indole Derivative Preparation: The indole moiety can be synthesized or obtained from commercial sources.
Coupling Reactions: The final step involves coupling the triazole-azetidine intermediate with the indole derivative under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the triazole or azetidine rings.
Substitution: Various substitution reactions can occur, especially on the indole ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.
Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-chloro-1H-indol-2-yl)methanone
Uniqueness
The unique combination of the triazole, azetidine, and methoxy-indole moieties in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone may confer distinct biological activity or chemical reactivity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-22-12-3-2-10-6-14(17-13(10)7-12)15(21)19-8-11(9-19)20-5-4-16-18-20/h2-7,11,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSVIIKORBYNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
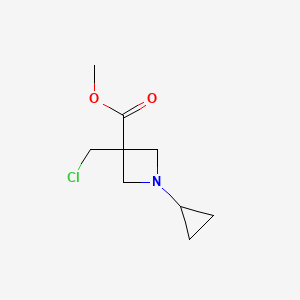
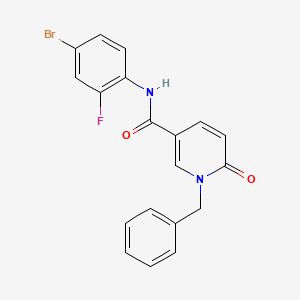
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2523931.png)
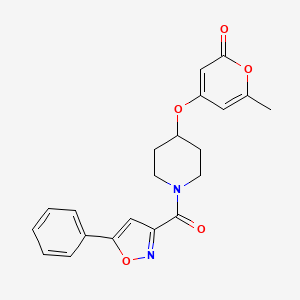
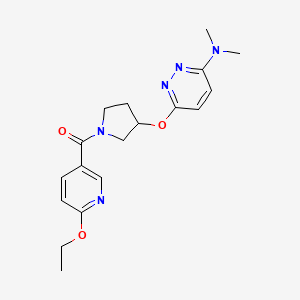
![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![N-[(3-butoxyphenyl)methyl]-2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2523937.png)
![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)
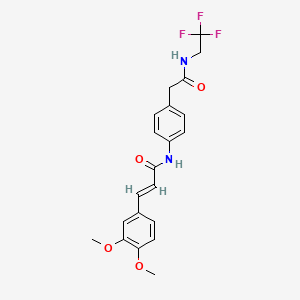
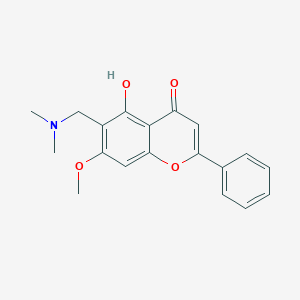
![ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2523942.png)
![1-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2523946.png)
![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B2523947.png)
![2-(3-THIOPHEN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE](/img/structure/B2523948.png)
